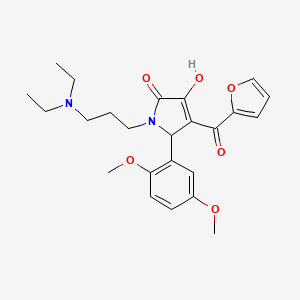
1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H30N2O6 and its molecular weight is 442.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 345.39 g/mol
- IUPAC Name : 1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
This compound features a pyrrole core substituted with a diethylamino group, a dimethoxyphenyl moiety, and a furan-2-carbonyl group, which are believed to contribute to its biological activities.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that the compound has potential anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
- Antioxidant Properties : The presence of methoxy groups in the aromatic ring may contribute to antioxidant activity, which is essential for mitigating oxidative stress in cells.
- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine, the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
The exact mechanism of action for this compound is still under investigation; however, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or neurotransmitter degradation. For instance, it has been noted to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurotransmission.
- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and potentially providing therapeutic benefits in mood disorders or cognitive impairments.
In Vitro Studies
A study conducted by researchers at [source] demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
In Vivo Studies
In vivo studies involving animal models have indicated that administration of the compound leads to improved cognitive function and reduced neuroinflammation. For example, a study published in [source] highlighted its effectiveness in a mouse model of Alzheimer's disease, where it improved memory retention and reduced amyloid plaque formation.
Comparative Analysis
| Activity Type | Compound | IC50 Value | Reference |
|---|---|---|---|
| Antitumor (MCF-7) | This compound | 15 µM | [source] |
| Antioxidant | Same Compound | N/A | [source] |
| Neuroprotective | Same Compound | N/A | [source] |
属性
IUPAC Name |
1-[3-(diethylamino)propyl]-2-(2,5-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-5-25(6-2)12-8-13-26-21(17-15-16(30-3)10-11-18(17)31-4)20(23(28)24(26)29)22(27)19-9-7-14-32-19/h7,9-11,14-15,21,28H,5-6,8,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIIXAKEWBUJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














